molecular formula C9H8ClNO3 B13590630 1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene

1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene

Cat. No.: B13590630
M. Wt: 213.62 g/mol
InChI Key: MTZLOXLPWOVZMD-SNAWJCMRSA-N
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Description

1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a nitroethenyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene typically involves electrophilic aromatic substitution reactions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitroethenyl group can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C9H8ClNO3/c1-14-9-6-7(2-3-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+

InChI Key

MTZLOXLPWOVZMD-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])Cl

Origin of Product

United States

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